

Physicochemical Characteristics of (+)-3-Methoxymorphinan: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-3-Methoxymorphinan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methoxymorphinan, commonly known as dextromethorphan, is a synthetically produced morphinan derivative. It is the dextrorotatory enantiomer of levomethorphan, the methyl ether of levorphanol. While structurally related to opioid analgesics, dextromethorphan does not exhibit significant analgesic or addictive properties at therapeutic doses.^[1] It is widely utilized as an over-the-counter antitussive (cough suppressant) agent.^[2] Beyond its well-established role in cough suppression, dextromethorphan is gaining increasing attention for its potential therapeutic applications in neurology and psychiatry, including the treatment of pseudobulbar affect and as an adjunctive therapy for major depressive disorder.^[2] This guide provides a comprehensive overview of the core physicochemical characteristics of **(+)-3-methoxymorphinan**, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Understanding these characteristics is paramount for formulation development, quality control, and predicting *in vivo* performance.

Quantitative Data Summary

The key physicochemical parameters for **(+)-3-methoxymorphinan** and its commonly used hydrobromide salt are summarized in the tables below.

Table 1: Physicochemical Properties of **(+)-3-Methoxymorphinan** (Dextromethorphan Base)

Property	Value	Reference(s)
IUPAC Name	(+)-3-methoxy-17-methyl-9 α ,13 α ,14 α -morphinan	[3]
CAS Number	125-71-3	[1]
Molecular Formula	C ₁₈ H ₂₅ NO	[1]
Molecular Weight	271.40 g/mol	[1]
Melting Point	109-111 °C	[4]
Boiling Point	414.48 °C (rough estimate)	[1][5]
pKa (Strongest Basic)	8.3 (Uncertain)	[1]
logP (Octanol-Water)	3.4	[6]
Water Solubility	12 mg/L (temperature not stated)	[1][7]
Appearance	Odorless, opalescent white powder	[3]

Table 2: Physicochemical Properties of **(+)-3-Methoxymorphinan** Hydrobromide Monohydrate

Property	Value	Reference(s)
CAS Number	6700-34-1	[8]
Molecular Formula	<chem>C18H25NO.HBr.H2O</chem>	[8]
Molecular Weight	370.32 g/mol	[8]
Melting Point	Approximately 125 °C (with decomposition)	[2][9]
Solubility	Sparingly soluble in water; freely soluble in alcohol and chloroform; insoluble in ether. The solubility in water is 1.5 g/100 mL at 25 °C.	[3][10]
Appearance	Practically white crystals or crystalline powder with a faint odor.	[11]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation in a research and development setting.

Melting Point Determination (Capillary Method)

The melting point of dextromethorphan hydrobromide can be determined using the capillary method as specified in the United States Pharmacopeia (USP).

- Apparatus: Digital melting point apparatus.
- Procedure:
 - A small quantity of the finely powdered dextromethorphan hydrobromide is introduced into a glass capillary tube, sealed at one end.
 - The capillary tube is placed in the heating block of the apparatus.

- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For dextromethorphan hydrobromide, this is approximately 125 °C, with decomposition.[2][9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- Apparatus: Calibrated pH meter or potentiometer with a suitable electrode.
- Procedure:
 - A solution of dextromethorphan is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
 - The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the inflection point of the titration curve. For dextromethorphan, the pKa of the tertiary amine is approximately 8.3.[1]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

- Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), and a suitable analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - A known amount of dextromethorphan is dissolved in a mixture of n-octanol and water in a separatory funnel.

- The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
- The concentration of dextromethorphan in both the n-octanol and water phases is determined using a validated analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- logP is the logarithm of the partition coefficient.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of dextromethorphan.

- Sample Preparation: A small amount of dextromethorphan is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of dextromethorphan base in DMSO-d₆ shows a characteristic N-methyl peak at approximately 2.3 ppm.[12]

FTIR spectroscopy is used to identify the functional groups present in the dextromethorphan molecule.

- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr disc method, a small amount of dextromethorphan is ground with KBr and pressed into a thin pellet.[10][13]
- Instrumentation: An FTIR spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The FTIR spectrum of dextromethorphan hydrobromide shows characteristic bands for aromatic C-H stretching, C=C stretching, methoxy (CH₃-O-) stretching, and N-H stretching vibrations. [14]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dextromethorphan.

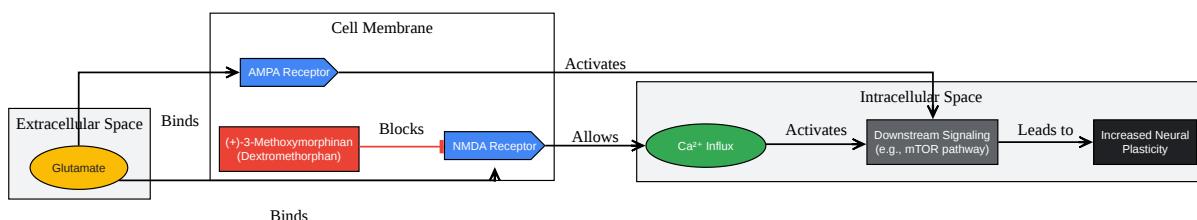
- Instrumentation: Typically a mass spectrometer coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Data Acquisition: The mass spectrum of dextromethorphan shows a molecular ion peak corresponding to its molecular weight. For example, in EI-MS, the molecular ion ($C_{18}H_{25}NO^+$) is observed at $m/z = 271$.^[7]

Signaling and Metabolic Pathways

Dextromethorphan exerts its pharmacological effects through multiple mechanisms of action, primarily within the central nervous system.

NMDA Receptor Antagonism

Dextromethorphan and its active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This action is believed to contribute to its antitussive and potential neuroprotective and antidepressant effects. Blockade of the NMDA receptor leads to a reduction in glutamatergic neurotransmission.^[13] This antagonism is thought to produce a "glutamate surge," which then increases the AMPA/NMDA receptor flux, stimulating downstream intracellular signaling cascades involved in neural plasticity.^[3]

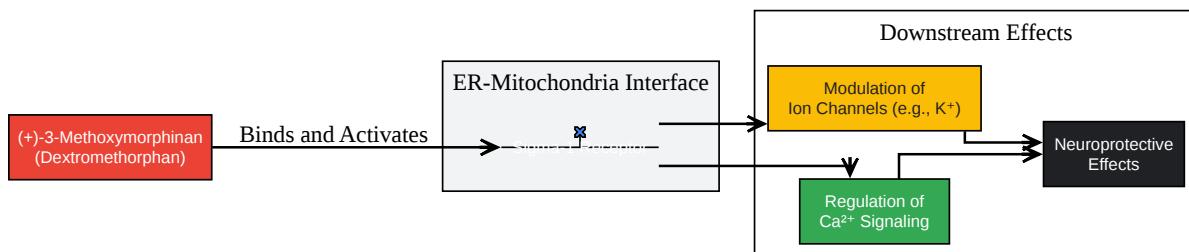


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Caption: NMDA Receptor Antagonism by **(+)-3-Methoxymorphinan**.

Sigma-1 Receptor Agonism

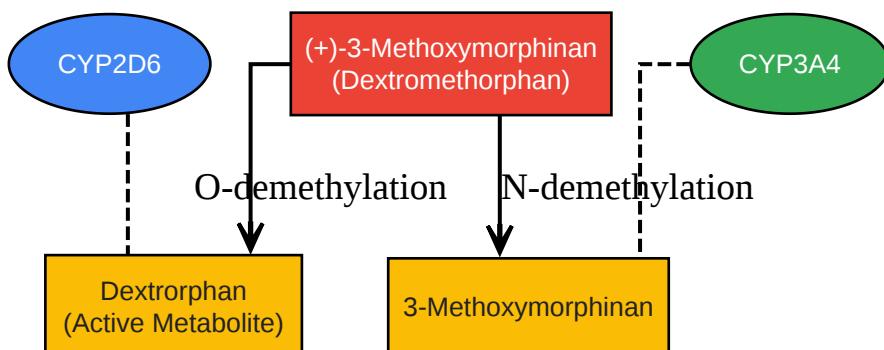
Dextromethorphan is also an agonist at the sigma-1 (σ_1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is implicated in its neuroprotective and antidepressant-like effects.[15] Activation of sigma-1 receptors can modulate various downstream signaling pathways and ion channels.[15]

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Caption: Sigma-1 Receptor Agonism by **(+)-3-Methoxymorphinan**.

Metabolic Pathway

Dextromethorphan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway is O-demethylation by CYP2D6 to its active metabolite, dextrorphan. N-demethylation to 3-methoxymorphinan is a minor pathway mediated by CYP3A4.

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Caption: Metabolic Pathway of **(+)-3-Methoxymorphinan**.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical characteristics of **(+)-3-Methoxymorphinan** (dextromethorphan). The tabulated quantitative data, coupled with the outlined experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development. The visualization of its primary signaling and metabolic pathways further elucidates the mechanisms underlying its pharmacological activity. A thorough understanding of these core properties is essential for the continued exploration of dextromethorphan's therapeutic potential and for the development of novel drug delivery systems and formulations.

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